![molecular formula C6H9F2N B1435139 7,7-Difluoro-5-azaspiro[2.4]heptane CAS No. 1823384-48-0](/img/structure/B1435139.png)
7,7-Difluoro-5-azaspiro[2.4]heptane
Overview
Description
7,7-Difluoro-5-azaspiro[2.4]heptane is a chemical compound with the molecular formula C6H9F2N . It is a solid substance and is often found in the form of its hydrochloride salt . The compound has a molecular weight of 169.6 .
Molecular Structure Analysis
The molecular structure of 7,7-Difluoro-5-azaspiro[2.4]heptane involves a spirocyclic system, which is a type of cyclic compound where two rings share a single atom . In this case, the shared atom is a nitrogen atom . The compound also contains two fluorine atoms, which are attached to the same carbon atom, making it difluorinated .Physical And Chemical Properties Analysis
7,7-Difluoro-5-azaspiro[2.4]heptane is a solid substance . It has a molecular weight of 169.6 . The compound is often stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed efficient methods for synthesizing novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. These methodologies enable the preparation of these compounds on both a library and individual preparative scale, underscoring their potential utility in drug discovery efforts (Guerot, Carreira, Tchitchanov, & Knust, 2011). Additionally, the photochemically induced aryl azide rearrangement produces ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, showcasing the compound's role in novel photochemical transformations (Andersson et al., 2017).
Application in Drug Discovery and Medicinal Chemistry
Azaspiro[3.3]heptanes have been analyzed for their potential to replace morpholines, piperidines, and piperazines in medicinal chemistry, revealing that they can significantly lower lipophilicity, which is a desirable property for enhancing drug-like characteristics (Degorce, Bodnarchuk, & Scott, 2019). Furthermore, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized, displaying potent antibacterial activity against respiratory pathogens, highlighting the potential therapeutic applications of these compounds (Odagiri et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
7,7-difluoro-5-azaspiro[2.4]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-9-3-5(6)1-2-5/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBQDQZUXWLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoro-5-azaspiro[2.4]heptane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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